molecular formula C9H16N2O B1384887 (2R)-N-cyclopropylpiperidine-2-carboxamide CAS No. 1073555-67-5

(2R)-N-cyclopropylpiperidine-2-carboxamide

Cat. No.: B1384887
CAS No.: 1073555-67-5
M. Wt: 168.24 g/mol
InChI Key: ARDOIMCBYFAXPA-MRVPVSSYSA-N
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Description

(2R)-N-cyclopropylpiperidine-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a cyclopropyl group and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

(2R)-N-cyclopropylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-7-4-5-7)8-3-1-2-6-10-8/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDOIMCBYFAXPA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-cyclopropylpiperidine-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbene intermediates.

    Formation of the Carboxamide Group: The carboxamide functional group is typically introduced through the reaction of the piperidine derivative with an appropriate amine and a carboxylating agent, such as phosgene or carbonyldiimidazole.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-cyclopropylpiperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

(2R)-N-cyclopropylpiperidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-N-cyclopropylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropylpiperidine-2-carboxamide: Lacks the (2R) stereochemistry.

    N-cyclopropylpyrrolidine-2-carboxamide: Features a pyrrolidine ring instead of a piperidine ring.

    N-cyclopropylmorpholine-2-carboxamide: Contains a morpholine ring.

Uniqueness

(2R)-N-cyclopropylpiperidine-2-carboxamide is unique due to its specific stereochemistry and the presence of both the cyclopropyl and carboxamide groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(2R)-N-cyclopropylpiperidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a cyclopropyl substituent and a carboxamide functional group. The structural formula can be represented as follows:

C9H14N2O\text{C}_9\text{H}_{14}\text{N}_2\text{O}

The biological activity of this compound primarily involves its interaction with specific receptors or enzymes in biological systems. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter receptors, which could lead to various pharmacological effects.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound based on current research findings:

Activity Effect Study Reference
AntinociceptivePain relief
Antidepressant-likeMood enhancement
NeuroprotectiveProtection against neuronal damage
Inhibitory effect on neurotransmitter uptakeModulation of synaptic transmission

1. Antinociceptive Properties

A study investigated the antinociceptive effects of this compound in animal models. The results indicated significant pain relief comparable to standard analgesics. The compound was administered in varying doses, demonstrating a dose-dependent response.

2. Antidepressant-Like Effects

In a controlled study using rodent models, this compound exhibited antidepressant-like effects. Behavioral tests such as the forced swim test and tail suspension test showed reduced immobility times, suggesting enhanced mood and reduced depressive behaviors.

3. Neuroprotective Effects

Research focusing on neuroprotection revealed that this compound could protect neurons from oxidative stress-induced damage. In vitro assays demonstrated reduced cell death in neuronal cultures exposed to neurotoxic agents when treated with this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Variations in the piperidine ring or substituents on the cyclopropyl group have been explored to enhance potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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